3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane
Overview
Description
3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane is a complex organosilicon compound characterized by the presence of multiple trichlorosilyl groups. This compound is notable for its unique chemical structure, which includes both silicon and oxygen atoms, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane typically involves the reaction of trichlorosilane with appropriate organic precursors under controlled conditions. One common method involves the reaction of trichlorosilane with a propoxymethyl derivative in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the trichlorosilyl groups to silane groups.
Substitution: The trichlorosilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds. These products have diverse applications in materials science and industrial chemistry.
Scientific Research Applications
3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including hybrid organic-inorganic materials.
Biology: The compound is used in the development of biocompatible materials for medical applications.
Medicine: It is explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane involves its ability to form strong bonds with various substrates. The trichlorosilyl groups can react with hydroxyl groups on surfaces, forming stable siloxane linkages. This property makes it an excellent coupling agent in various applications.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethoxysilylpropyl)amine: Another organosilicon compound with similar applications in materials science.
Bis(triethoxysilylpropyl)tetrasulfide: Used in the production of rubber and other industrial materials.
Uniqueness
3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane is unique due to its specific combination of trichlorosilyl groups and an oxygen-containing backbone. This structure provides it with distinct chemical properties, making it highly versatile in various applications compared to other similar compounds.
Properties
IUPAC Name |
trichloro-[3-[2-(octoxymethyl)-2-(3-trichlorosilylpropoxymethyl)butoxy]propyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40Cl6O3Si2/c1-3-5-6-7-8-9-12-27-17-20(4-2,18-28-13-10-15-30(21,22)23)19-29-14-11-16-31(24,25)26/h3-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXJOBFRXJGCIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC(CC)(COCCC[Si](Cl)(Cl)Cl)COCCC[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Cl6O3Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124913 | |
Record name | 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862911-99-7 | |
Record name | 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862911-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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